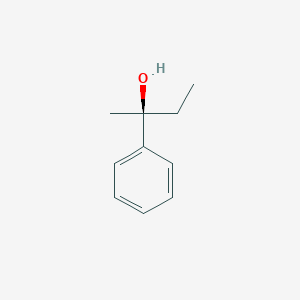

(2S)-2-phenylbutane-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-phenylbutane-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-phenylbutane-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenylbutan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. For example, the use of a chiral catalyst such as ®- or (S)-BINAP in combination with a reducing agent like sodium borohydride can yield this compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-phenylbutan-2-one using alcohol dehydrogenases (ADHs) is a common method. This approach is advantageous due to its high selectivity and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-phenylbutane-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane, 2-phenylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 2-phenylbutyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-phenylbutan-2-one

Reduction: 2-phenylbutane

Substitution: 2-phenylbutyl chloride

Aplicaciones Científicas De Investigación

(2S)-2-phenylbutan-2-ol, also known as (S)-(+)-4-Phenyl-2-butanol, is a chiral alcohol with a molecular formula of C10H14O and a molecular weight of 150.22 g/mol . It is characterized by a phenyl group attached to a butanol backbone. This compound has applications in various chemical and biological processes due to its unique structural and chemical properties.

Overview

(2S)-2-phenylbutan-2-ol is an organic compound that is significant in chemical and biological processes because of its structure.

IUPAC Name: (2S)-2-phenylbutan-2-ol

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

CAS Number: 5989-27-5

Scientific Research Applications

(2S)-2-phenylbutan-2-ol has uses in the following areas of scientific research:

- Asymmetric synthesis and enantioselective reactions The unique stereochemistry of (2S)-2-phenylbutan-2-ol makes it valuable in asymmetric synthesis and enantioselective reactions.

- Sedative properties Research indicates that (S)-(+)-4-Phenyl-2-butanol exhibits sedative effects in animal models. Studies involving mice have shown a significant reduction in locomotor activity upon administration of the compound, suggesting its potential as a sedative agent. The (S)-enantiomer displays more pronounced effects compared to its (R)-counterpart.

- Enzymatic activity (S)-(+)-4-Phenyl-2-butanol can act as a substrate for various dehydrogenases, converting to 4-phenyl-2-butanone in the presence of NADP+. This reaction is essential for understanding its metabolic pathways and potential applications in biocatalysis.

- Antioxidant Potential Studies have explored the antioxidant capabilities of (S)-(+)-4-Phenyl-2-butanol in vitro, showing that it can enhance superoxide dismutase (SOD) and catalase levels in liver cells, which indicates a protective effect against oxidative stress. This suggests potential therapeutic applications in managing oxidative stress-related conditions.

Preparation Methods

- Synthetic Routes and Reaction Conditions The synthesis of (S)-(+)-4-Phenyl-2-butanol typically involves the reduction of 4-phenyl-2-butanone using chiral catalysts to ensure the desired stereochemistry. Common reducing agents include sodium borohydride NaBH4 or lithium aluminum hydride LiAlH4 under controlled conditions to achieve high enantiomeric purity.

- Industrial Production Methods Industrial production often employs catalytic hydrogenation processes. The use of chiral catalysts, such as chiral phosphine ligands, ensures the selective production of the (2S)-enantiomer. Reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and temperature control.

Types of Reactions

- Oxidation (S)-(+)-4-Phenyl-2-butanol can undergo oxidation to form 4-phenyl-2-butanone. Common oxidizing agents include chromium trioxide CrO3 and pyridinium chlorochromate (PCC).

- Reduction The compound can be reduced further to form 4-phenylbutane using strong reducing agents like lithium aluminum hydride LiAlH4.

- Substitution It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Case Studies

- Sedative Properties In a controlled study, (S)-(+)-4-Phenyl-2-butanol was administered to mice at varying doses. The results indicated that doses around 0.4 mg significantly decreased locomotor activity compared to control groups, confirming its sedative properties.

- Enzymatic Kinetics A detailed kinetic study was conducted to evaluate the catalytic efficiency of (S)-(+)-4-Phenyl-2-butanol in enzymatic reactions involving NADP+. The reaction rates were monitored using UV-VIS spectrophotometry, revealing a clear correlation between substrate concentration and reaction velocity, thus establishing foundational data for its use in biocatalytic applications.

- Antioxidant Potential Another study explored the antioxidant capabilities of (S)-(+)-4-Phenyl-2-butanol in vitro. It was shown to enhance superoxide dismutase (SOD) and catalase levels in liver cells, indicating a protective effect against oxidative stress.

Mecanismo De Acción

The mechanism by which (2S)-2-phenylbutane-2-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze the reduction or oxidation of the alcohol group. The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and undergoes the catalytic process.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-phenylbutane-2-ol: The enantiomer of (2S)-2-phenylbutane-2-ol, which has the opposite stereochemistry.

2-phenylbutan-2-one: The corresponding ketone, which can be reduced to form this compound.

2-phenylbutane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in both research and industrial applications.

Actividad Biológica

(2S)-2-phenylbutane-2-ol, a chiral alcohol with the molecular formula C10H14O, has garnered attention in various fields due to its potential biological activities. This compound is particularly notable for its role in medicinal chemistry, where it has been investigated for various pharmacological properties including antimicrobial and antioxidant activities.

This compound is characterized by its chiral center at the second carbon atom, which contributes to its biological activity. The compound’s structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focusing on metal complexes derived from this compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The results suggested that the free ligand (the uncomplexed form of the compound) showed bacteriostatic effects, while its metal complexes displayed enhanced activity due to the influence of metal ions on microbial cell membranes .

Table 1: Antimicrobial Activity of this compound and Its Metal Complexes

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | Staphylococcus aureus | Bacteriostatic |

| Cu(II) Complex | Escherichia coli | Significant |

| Zn(II) Complex | Bacillus cereus | Moderate |

| Ni(II) Complex | Pseudomonas aeruginosa | Low |

The study highlighted that the metal complexes exhibited higher antibacterial activity compared to the free ligand, with copper complexes showing the most potent effects.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In a comparative study using DPPH and ABTS assays, it was found that the compound and its derivatives could effectively scavenge free radicals. The antioxidant activity was measured in terms of IC50, with lower values indicating higher potency.

Table 2: Antioxidant Activity Measured by IC50

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 24.20 | 29.80 |

| Cu(II) Complex | 2.08 | 2.11 |

| Zn(II) Complex | 5.00 | 5.50 |

The results indicated that while the free ligand had moderate antioxidant activity, the metal complexes significantly enhanced this property, particularly those containing copper .

Case Studies

A notable case study involved the synthesis of mixed-ligand metal complexes derived from this compound and their evaluation for biological activity. These studies found that the presence of a phenolic hydroxyl group in the structure was crucial for both antimicrobial and antioxidant activities. The coordination of metal ions with the ligand was shown to enhance these biological properties, suggesting a synergistic effect .

Propiedades

Fórmula molecular |

C10H14O |

|---|---|

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

(2S)-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1 |

Clave InChI |

XGLHYBVJPSZXIF-JTQLQIEISA-N |

SMILES isomérico |

CC[C@@](C)(C1=CC=CC=C1)O |

SMILES canónico |

CCC(C)(C1=CC=CC=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.